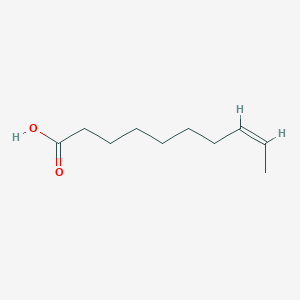
(Z)-8-Decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-8-Decenoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the eighth carbon atom from the carboxyl end. It is a naturally occurring compound found in various plants and animal sources. This compound is known for its distinctive odor and is used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-8-Decenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alkenes or by the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-Decenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can participate in substitution reactions where the double bond is involved in the addition of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-8-Decenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a signaling molecule in certain biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating lipid metabolism.
Industry: It is utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of (Z)-8-Decenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cellular growth . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness
(Z)-8-Decenoic acid is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-dec-8-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-3H,4-9H2,1H3,(H,11,12)/b3-2- |
InChI Key |
YBXSTMNNKQLBCD-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCCCC(=O)O |
Canonical SMILES |
CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


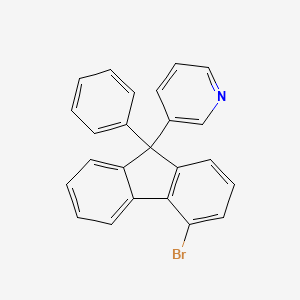
![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
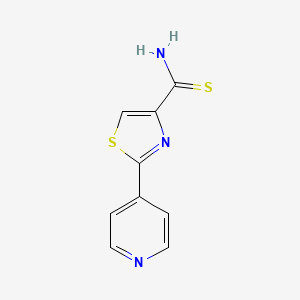
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

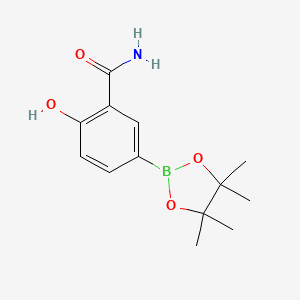
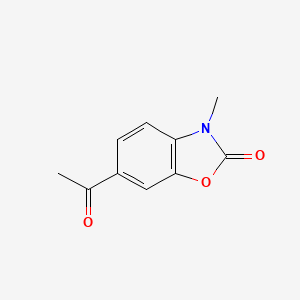
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

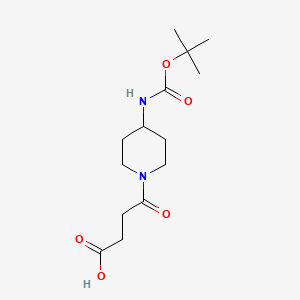
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



